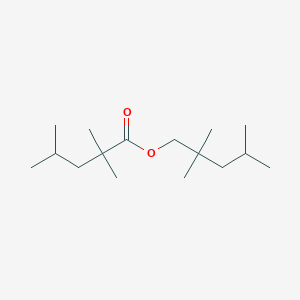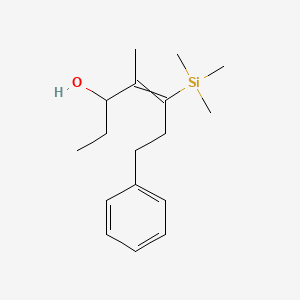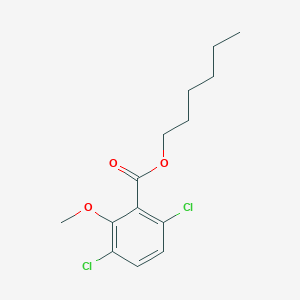
Triethoxy(phenylethynyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy(phenylethynyl)germane is an organogermanium compound with the molecular formula C14H20GeO3 It is characterized by the presence of a phenylethynyl group attached to a germanium atom, which is further bonded to three ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethoxy(phenylethynyl)germane can be synthesized through several methods. One common approach involves the reaction of phenylethynylmagnesium bromide with tetraethoxygermane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy(phenylethynyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
Triethoxy(phenylethynyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, such as semiconductors and optoelectronic devices
Mécanisme D'action
The mechanism of action of triethoxy(phenylethynyl)germane involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The germanium atom can form stable bonds with other elements, contributing to the compound’s stability and functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyltriethoxysilane: Similar in structure but contains silicon instead of germanium.
Triethoxy(octyl)silane: Contains an octyl group instead of a phenylethynyl group.
Phenylethynyl-containing organodisulfides: These compounds have similar phenylethynyl groups but different core structures
Uniqueness
Triethoxy(phenylethynyl)germane is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon analogs
Propriétés
Numéro CAS |
489433-02-5 |
|---|---|
Formule moléculaire |
C14H20GeO3 |
Poids moléculaire |
308.94 g/mol |
Nom IUPAC |
triethoxy(2-phenylethynyl)germane |
InChI |
InChI=1S/C14H20GeO3/c1-4-16-15(17-5-2,18-6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6H2,1-3H3 |
Clé InChI |
OSWUBXDGRQXWOU-UHFFFAOYSA-N |
SMILES canonique |
CCO[Ge](C#CC1=CC=CC=C1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)

![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)

![2H-Pyran-3(6H)-one, 2-[[(1R)-1-methylheptyl]oxy]-, (2S)-](/img/structure/B14234230.png)
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)




![N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14234264.png)
![11-Oxabicyclo[8.2.1]tridec-1(13)-ene-6,12-dione, 5,9,9-trimethyl-](/img/structure/B14234266.png)
![2-[4-(Methylsulfanyl)phenyl]-3-phenylcycloprop-2-en-1-one](/img/structure/B14234272.png)
